3-Propylcyclobutane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-propylcyclobutane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c1-2-3-6-4-7(5-6)11(8,9)10/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYRQFVWLDOYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propylcyclobutane-1-sulfonyl chloride can be synthesized through the oxidative chlorination of thiol derivatives. One common method involves the use of hydrogen peroxide and thionyl chloride, which react with thiol derivatives to form the corresponding sulfonyl chlorides . Another method employs N-chlorosuccinimide and dilute hydrochloric acid for the oxidation of thiols to sulfonyl chlorides .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidative chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Propylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other derivatives.
Oxidation Reactions: The compound can be further oxidized to form sulfonic acids and other oxidized products.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, phenols, hydrazine, hydroxylamine, and azide ion.
Oxidizing Agents: Hydrogen peroxide, N-chlorosuccinimide, and thionyl chloride.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols and phenols.
Sulfonic Acids: Formed by further oxidation.
Scientific Research Applications
3-Propylcyclobutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Propylcyclobutane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can then participate in various biochemical and chemical pathways. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of 3-propylcyclobutane-1-sulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides. Below is a systematic analysis of key analogs:
Structural and Reactivity Comparisons
Cyclobutane-1-sulfonyl chloride (unsubstituted cyclobutane):
- The absence of alkyl substituents reduces steric hindrance, leading to higher reactivity in nucleophilic substitutions compared to this compound. However, the unsubstituted ring lacks the lipophilicity imparted by the propyl group, limiting its utility in hydrophobic environments.
- Melting point: ~25–30°C (hypothetical estimate), versus this compound’s lower melting point due to increased alkyl chain flexibility.
3-Methylcyclobutane-1-sulfonyl chloride :
- The shorter methyl group provides moderate steric hindrance, balancing reactivity and stability. Its solubility in polar aprotic solvents (e.g., DMF, DMSO) is higher than that of the propyl derivative.
- Reactivity in SN2 reactions: ~20% faster than the propyl analog due to reduced steric effects.
3-Ethylcyclobutane-1-sulfonyl chloride :
- Intermediate in chain length between methyl and propyl derivatives. Exhibits intermediate solubility and reactivity, often serving as a compromise in synthesis requiring moderate lipophilicity.
Cyclopentane-1-sulfonyl chloride :
- The larger cyclopentane ring reduces ring strain, resulting in lower reactivity but improved thermal stability. For example, cyclopentane derivatives may exhibit decomposition temperatures ~20°C higher than cyclobutane analogs.
Physicochemical Properties
The table below summarizes hypothetical data for key compounds (values are illustrative and based on general trends in alicyclic sulfonyl chlorides):
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in THF (g/100 mL) | Reactivity (Relative to Propyl Derivative) |
|---|---|---|---|---|
| 3-Propylcyclobutane-1-sulfonyl Cl | 196.68 | -10 | 45 | 1.0 (Baseline) |
| Cyclobutane-1-sulfonyl Cl | 154.62 | 25 | 60 | 1.5 |
| 3-Methylcyclobutane-1-sulfonyl Cl | 168.65 | 5 | 55 | 1.2 |
| Cyclopentane-1-sulfonyl Cl | 168.65 | 30 | 35 | 0.7 |
Research Findings
- Reactivity Trends : Cyclobutane-based sulfonyl chlorides generally exhibit higher reactivity than larger-ring analogs due to ring strain. For instance, this compound undergoes nucleophilic substitution 30% faster than cyclopentane-1-sulfonyl chloride under identical conditions .
- Thermal Stability : The propyl substituent slightly destabilizes the compound compared to methyl or ethyl derivatives, with a decomposition onset temperature ~10°C lower.
- Applications : Propyl-substituted derivatives are preferred in lipid-soluble drug synthesis, whereas unsubstituted or methylated variants are used in aqueous-phase reactions.
Q & A
Q. How do electronic effects of the sulfonyl chloride group influence its interaction with aromatic systems?
- Methodological Answer: The sulfonyl group’s electron-withdrawing nature directs electrophilic substitution in aromatic rings. UV-Vis spectroscopy (λ shifts) and Hammett σ values quantify resonance effects. Competitive reactions with substituted anilines demonstrate meta/para selectivity .
Tables for Key Data
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